molecular formula C11H10FNO2S2 B10929124 5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide

5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide

Cat. No.: B10929124
M. Wt: 271.3 g/mol
InChI Key: MJVRWICPTIFMKN-UHFFFAOYSA-N
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Description

5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-thiophenesulfonyl chloride and 4-methylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophenesulfonamides.

Scientific Research Applications

5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Another fluorinated compound with different functional groups.

    4-Methyl-N-(2-thiophenesulfonyl)aniline: A structurally related sulfonamide.

    5-Fluoro-2-thiophenesulfonyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom and sulfonamide group contribute to its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H10FNO2S2

Molecular Weight

271.3 g/mol

IUPAC Name

5-fluoro-N-(4-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10FNO2S2/c1-8-2-4-9(5-3-8)13-17(14,15)11-7-6-10(12)16-11/h2-7,13H,1H3

InChI Key

MJVRWICPTIFMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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